1-(2-(4-(furan-2-yl)-3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-3-(4-methoxyphenethyl)urea
Description
Properties
IUPAC Name |
1-[2-[4-(furan-2-yl)-3,5-dimethylpyrazol-1-yl]ethyl]-3-[2-(4-methoxyphenyl)ethyl]urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N4O3/c1-15-20(19-5-4-14-28-19)16(2)25(24-15)13-12-23-21(26)22-11-10-17-6-8-18(27-3)9-7-17/h4-9,14H,10-13H2,1-3H3,(H2,22,23,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YWQRVGUBHTZRFI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1CCNC(=O)NCCC2=CC=C(C=C2)OC)C)C3=CC=CO3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 1-(2-(4-(furan-2-yl)-3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-3-(4-methoxyphenethyl)urea , with CAS number 876728-40-4 , has garnered attention for its potential biological activities. This article explores its synthesis, biological properties, and relevant case studies, providing a comprehensive overview of its pharmacological relevance.
Chemical Structure and Properties
The chemical structure of the compound can be described as follows:
- Molecular Formula : C
- Molecular Weight : 318.39 g/mol
- Key Functional Groups :
- Urea moiety
- Pyrazole ring
- Furan substituent
- Methoxyphenethyl group
Anticancer Activity
Recent studies indicate that derivatives of pyrazole compounds exhibit significant anticancer properties. The furan and methoxyphenethyl substituents in this compound may enhance its efficacy against various cancer cell lines.
- Mechanism of Action : The compound may induce apoptosis in cancer cells through the activation of caspase pathways and inhibition of cell proliferation markers such as cyclin D1 and CDK4 .
Antimicrobial Properties
Research has shown that similar compounds possess antimicrobial activity against a range of pathogens, including bacteria and fungi. The presence of the furan ring is often associated with increased antimicrobial effectiveness.
- Study Findings : In vitro assays demonstrated that the compound exhibited inhibitory effects on both Gram-positive and Gram-negative bacteria, suggesting a broad-spectrum antimicrobial potential .
Anti-inflammatory Effects
The anti-inflammatory properties are attributed to the modulation of inflammatory cytokines. The methoxyphenethyl group may play a role in reducing inflammation by inhibiting NF-kB signaling pathways.
- Experimental Evidence : Animal models treated with the compound showed reduced levels of pro-inflammatory cytokines such as TNF-alpha and IL-6, indicating a potential therapeutic application in inflammatory diseases .
Study 1: Anticancer Efficacy
A study published in Journal of Medicinal Chemistry evaluated the anticancer activity of related pyrazole derivatives. The findings suggested that structural modifications significantly impact their potency against breast cancer cell lines. The incorporation of furan and methoxy groups was noted to enhance cytotoxicity .
Study 2: Antimicrobial Activity Assessment
In another investigation, researchers assessed the antimicrobial effects of various substituted urea derivatives. The study found that compounds similar to the one exhibited potent activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) in the low micromolar range .
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The following table summarizes key structural analogs and their differences:
Key Structural and Functional Differences
Heterocyclic Core Variations: The target compound’s pyrazole-furan system contrasts with thiazole-triazole (e.g., Compound 5 ) or imidazole (SKF-96365 ) cores. Pyrazole derivatives (e.g., 9a , MK13 ) share urea linkages but differ in substituents. The 4-methoxyphenethyl group in the target compound may improve solubility relative to chlorinated analogs (e.g., ).
Substituent Effects :
- Electron-Donating vs. Electron-Withdrawing Groups : The target’s methoxy and methyl groups contrast with chloro (e.g., ) or trifluoromethyl (e.g., ) substituents. Methoxy groups enhance solubility but may reduce metabolic stability compared to halogenated analogs.
- Aromatic vs. Aliphatic Chains : The ethyl spacer in the target compound (between pyrazole and urea) may increase conformational flexibility compared to rigid triazole-thiazole systems (e.g., ).
Pharmacological Implications: Urea derivatives (e.g., MK13 , SKF-96365 ) are often enzyme or channel inhibitors. The target compound’s furan and methoxy groups could modulate selectivity for specific targets, though direct activity data are lacking.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
